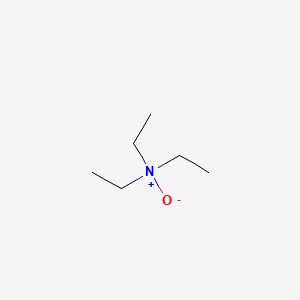

Triethylamin-N-oxid

Übersicht

Beschreibung

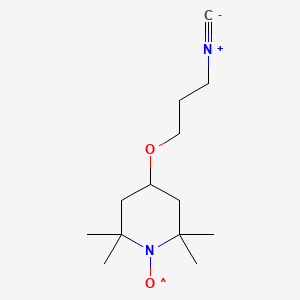

Triethylamine N-oxide is an organic compound that belongs to the class of amine oxides. It is a colorless solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis and has applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Triethylamine N-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.

Biology: It is used in studies involving protein folding and stability.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

Target of Action

Triethylamine N-oxide, also known as Ethanamine, N,N-diethyl-, N-oxide or N,N-diethylethanamine oxide, primarily targets proteins in the body . It serves as a protein stabilizer, counteracting the protein-destabilizing effects of pressure . This compound is closely associated with cellular aging and age-related diseases . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors .

Mode of Action

Triethylamine N-oxide interacts with its targets, the proteins, by stabilizing them against the destabilizing effects of pressure . This stabilization is particularly crucial for marine organisms living at great depths, where high pressure could otherwise distort proteins and cause harm .

Biochemical Pathways

Triethylamine N-oxide is primarily derived from the gut, where the gut microbiota converts trimethylamine precursors into trimethylamine. This is then absorbed into the bloodstream through the intestinal mucosa and transformed into Triethylamine N-oxide by hepatic flavin monooxygenases (FMOs) in the liver . This compound can also be synthesized from trimethylamine by treatment with hydrogen peroxide .

Pharmacokinetics

Triethylamine N-oxide is efficiently absorbed from the gastrointestinal tract, rapidly distributed, and partly metabolized . It is also well absorbed from the gastrointestinal tract. Within the gastrointestinal tract, Triethylamine N-oxide is reduced into triethylamine (19%) and dealkylated into diethylamine (10%) . The apparent volumes of distribution during the elimination phase are 192 liters for triethylamine and 103 liters for Triethylamine N-oxide . More than 90% of the dose is recovered in the urine as triethylamine and Triethylamine N-oxide .

Result of Action

The primary result of Triethylamine N-oxide’s action is the stabilization of proteins, particularly under conditions of high pressure . This stabilization is crucial for the survival of marine organisms living at great depths . In addition, Triethylamine N-oxide has been associated with cellular aging and age-related diseases . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors .

Action Environment

The action of Triethylamine N-oxide is influenced by environmental factors. For instance, the concentration of Triethylamine N-oxide increases with the depth at which marine organisms live, reflecting the increased need for protein stabilization under high-pressure conditions . Furthermore, dietary factors can influence the levels of Triethylamine N-oxide in the body. Diets rich in animal protein such as eggs, red meat, shellfish, and total fish consumption can increase Triethylamine N-oxide levels , while plant-based diets such as vegan, vegetarian, and the Mediterranean diet can lower Triethylamine N-oxide levels .

Vorbereitungsmethoden

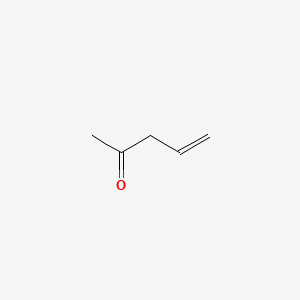

Synthetic Routes and Reaction Conditions: Triethylamine N-oxide can be synthesized through the oxidation of triethylamine. The most common oxidizing agents used for this purpose are hydrogen peroxide and peroxycarboxylic acids. The reaction typically proceeds under mild conditions, with the triethylamine being dissolved in an appropriate solvent and the oxidizing agent being added slowly to control the reaction rate .

Industrial Production Methods: In industrial settings, the production of triethylamine N-oxide follows similar principles but on a larger scale. The process involves the continuous addition of triethylamine and the oxidizing agent in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: Triethylamine N-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different nitrogen oxides.

Reduction: It can be reduced back to triethylamine under specific conditions.

Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Oxidation: Higher nitrogen oxides.

Reduction: Triethylamine.

Substitution: Various substituted amine oxides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

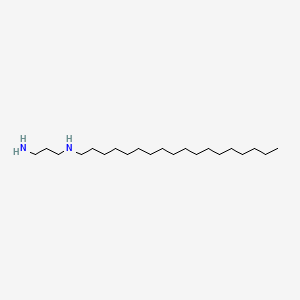

Trimethylamine N-oxide: Another amine oxide with similar properties but different applications.

Diethylamine N-oxide: A related compound with two ethyl groups instead of three.

Uniqueness: Triethylamine N-oxide is unique due to its specific structure and reactivity. Its three ethyl groups provide distinct steric and electronic properties, making it suitable for specific reactions and applications that other amine oxides may not be able to perform as effectively .

Eigenschaften

IUPAC Name |

N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMTUFVYMCDPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062592 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-45-8 | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the metabolism of Triethylamine, and how is Triethylamine N-oxide involved?

A1: Triethylamine (TEA) is primarily metabolized to Triethylamine N-oxide (TEAO) in humans. Studies show that approximately 24% [] of inhaled TEA is converted to TEAO, with a wide interindividual variation (15-36%) []. This metabolic process makes urinary TEA and TEAO levels good indicators of TEA exposure [, ].

Q2: Can you elaborate on the use of Triethylamine N-oxide and Triethylamine as biomarkers for occupational exposure?

A2: Both Triethylamine (TEA) and its metabolite, Triethylamine N-oxide (TEAO), are valuable biomarkers for assessing occupational exposure to TEA. Studies involving workers in polyurethane foam production, where TEA is commonly used, have demonstrated a strong correlation between TEA air levels and urinary concentrations of TEA and TEAO []. Specifically, post-shift urine and plasma TEA levels effectively reflect the time-weighted average TEA concentration in the air during the workday [].

Q3: What is the significance of the bond dissociation energy (BDE) of the N-O bond in Triethylamine N-oxide?

A3: The N-O bond dissociation energy (BDE) in Triethylamine N-oxide is crucial for understanding its reactivity and stability. Computational studies using methods like CBS-QB3, CBS-APNO, G4, and M06-2X/6-311+G(3df,2p) DFT have revealed that the N-O single-bond BDEs in trialkylamine oxides, including Triethylamine N-oxide, are higher than previously thought []. This finding challenges the generic N-O BDE of 48 kcal/mol often cited in the literature []. Accurate BDE values are essential for predicting reactivity and designing new synthetic strategies involving these compounds.

Q4: Besides its role as a metabolite, does Triethylamine N-oxide have any notable applications in chemistry?

A4: Yes, Triethylamine N-oxide has found application as a mild and selective reagent for the deprotection of tert-butyldimethylsilyl (TBS) ethers from phenols []. This method offers a valuable alternative to traditional deprotection techniques, potentially providing advantages in terms of selectivity and reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)